1-Fmoc-3-(羟甲基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

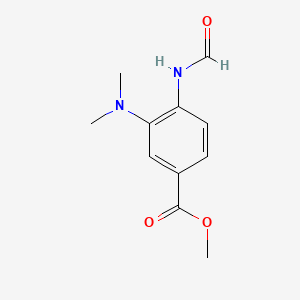

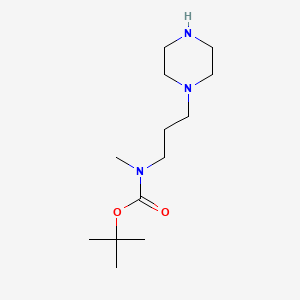

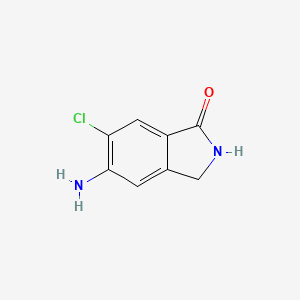

1-Fmoc-3-(hydroxymethyl)piperidine is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 3-position with a hydroxymethyl group and at the 1-position with a Fmoc (9-fluorenylmethoxycarbonyl) group .

Synthesis Analysis

The synthesis of 1-Fmoc-3-(hydroxymethyl)piperidine involves the use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) for the introduction of the Fmoc group . The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis

The molecular formula of 1-Fmoc-3-(hydroxymethyl)piperidine is C21H23NO3 . This compound has a molecular weight of 337.41 .Chemical Reactions Analysis

The Fmoc group in 1-Fmoc-3-(hydroxymethyl)piperidine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .科学研究应用

固相肽合成 (SPPS)

“1-Fmoc-3-(羟甲基)哌啶” 用于固相肽合成 (SPPS),这是一种用于生产大量肽的方法 . 当需要非天然修饰或引入位点特异性标签时,这种方法特别有用 .

肽链组装

该化合物在肽链组装中起着至关重要的作用。SPPS 中的连接体在肽链和固体载体(树脂)之间提供了可逆的连接。 此外,连接体在合成过程中提供 C 末端 α-羧基的保护和阻断 .

新药开发

可以使用“1-Fmoc-3-(羟甲基)哌啶”合成的肽对于新药的开发非常重要 . 它们具有多种生物活性,例如抗菌、抗血栓、阿片类和抗氧化 .

材料科学

由于其自组装特性,肽在材料科学中变得越来越重要 . “1-Fmoc-3-(羟甲基)哌啶” 可用于合成这些肽 .

生物测试

需要使用“1-Fmoc-3-(羟甲基)哌啶”合成的更大数量的肽来进行生物测试 .

核磁共振结构测定

核磁共振 (NMR) 结构测定需要更大数量的肽,这些肽可以使用“1-Fmoc-3-(羟甲基)哌啶” 合成 .

相互作用研究

作用机制

Target of Action

The primary target of 1-Fmoc-3-(hydroxymethyl)piperidine is the amine group in peptide synthesis . The compound is used as a protecting group for amines, particularly in the context of Solid Phase Peptide Synthesis (SPPS) . The role of this compound is to protect the amine group during the synthesis process, preventing unwanted reactions .

Mode of Action

1-Fmoc-3-(hydroxymethyl)piperidine acts by reacting with the amine group to form a Fmoc carbamate . This reaction introduces the Fmoc group, which serves as a protective barrier for the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The key biochemical pathway involved in the action of 1-Fmoc-3-(hydroxymethyl)piperidine is the formation and removal of the Fmoc protecting group . After the Fmoc group is introduced, it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of 1-Fmoc-3-(hydroxymethyl)piperidine is the protection of the amine group during peptide synthesis . This protection allows for the successful synthesis of the peptide without interference from unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of 1-Fmoc-3-(hydroxymethyl)piperidine is influenced by the reaction conditions of the peptide synthesis . The presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction environment needs to be carefully controlled to prevent the formation of side products . For example, the use of 3-(diethylamino)propylamine (DEAPA) instead of piperidine has been shown to minimize the formation of side products .

安全和危害

未来方向

There is ongoing research to find more environmentally friendly and efficient methods for Fmoc deprotection in peptide synthesis . For example, 3-(diethylamino)propylamine (DEAPA) has been identified as a viable alternative to piperidine for Fmoc removal . The use of DEAPA in N -octyl-pyrrolidone (manual synthesis) or N -octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-6-5-11-22(12-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPUYKUDTAXFHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-10b-hydroxy-8,9-dimet](/img/no-structure.png)

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)

![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)

![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)